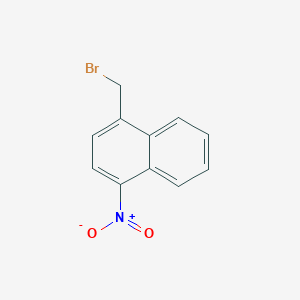
(3-Chloropropyl)oxirane
描述
“(3-Chloropropyl)oxirane” is a heterocyclic organic compound with the molecular formula C5H9ClO . It is also known by other synonyms such as “5-Chloro-1,2-epoxypentane” and has a molecular weight of 120.57736 .
Synthesis Analysis
The synthesis of “(3-Chloropropyl)oxirane” involves the use of tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent is characterized by 1H-NMR, FT-IR, and mass spectroscopy . Another synthesis method involves the reaction of 2-Pentanol, 1,5-dichloro- .Molecular Structure Analysis
The molecular structure of “(3-Chloropropyl)oxirane” consists of a three-membered ring, known as an oxirane or epoxide ring, with two carbon atoms and one oxygen atom . The carbons in an epoxide group are very reactive electrophiles .Chemical Reactions Analysis
The ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is a common chemical reaction involving "(3-Chloropropyl)oxirane" . This reaction is used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
“(3-Chloropropyl)oxirane” has a boiling point of 155.2±13.0 °C and a density of 1.098±0.06 g/cm3 . It is a combustible liquid .科学研究应用
DNA Interaction and Mutagenic Metabolite Research
Research shows that (1-Chloroethenyl)oxirane, a related compound to (3-Chloropropyl)oxirane, is a significant mutagenic metabolite of chloroprene, used in synthetic rubbers. This compound reacts with nucleosides and DNA, forming various adducts, which could be relevant to understanding the mutagenesis process related to chloroprene exposure (Munter et al., 2002).
Dental Materials Development
Oxiranes, including compounds related to (3-Chloropropyl)oxirane, are studied for developing composite materials with low shrinkage in dentistry. Their reactivity, however, poses potential adverse biological effects, necessitating research into safer alternatives like siloranes (Schweikl et al., 2004). The stability of silorane dental monomers in aqueous systems is also a subject of research, indicating potential advantages over conventional oxirane-functional monomers in oral environments (Eick et al., 2006).
Mutagenic Activity Assessment
Oxiranes, structurally related to (3-Chloropropyl)oxirane, have been analyzed for mutagenic activity in bacterial strains, which aids in understanding their potential biological impacts and risks (Schweikl et al., 2002).
Antifungal Drug Synthesis
The synthesis of compounds involving oxirane structures plays a crucial role in developing antifungal drugs. These synthesis processes contribute significantly to pharmaceutical research (Patel et al., 2009).
Anticancer Compound Development
Oxirane compounds, including (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, have been synthesized and evaluated as potential anticancer agents, demonstrating the diverse application of oxirane compounds in medicinal chemistry (Gouhar & Raafat, 2015).
Antimicrobial Additives in Oils and Fuels
Research into the synthesis of oxiranes for use as antimicrobial additives in lubricating oils and fuels highlights another practical application of these compounds in industrial settings (Talybov et al., 2022).
Drug Synthesis and Molecular Modification
Oxiranes are utilized in the synthesis and molecular modification processes for developing novel antidepressants and other therapeutic drugs. This showcases their role in designing and improving pharmaceuticals (Han & Hahn, 2012).
安全和危害
“(3-Chloropropyl)oxirane” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
未来方向
属性
IUPAC Name |
2-(3-chloropropyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-3-1-2-5-4-7-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOXTBBDZHIHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940760 | |
| Record name | 2-(3-Chloropropyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloropropyl)oxirane | |
CAS RN |
19141-74-3 | |
| Record name | 2-(3-Chloropropyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19141-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chloropropyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



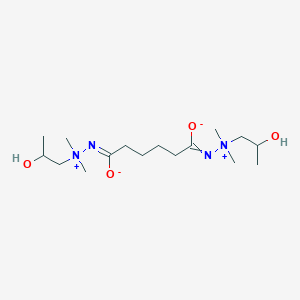
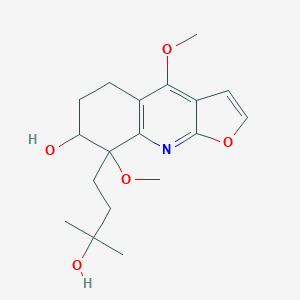
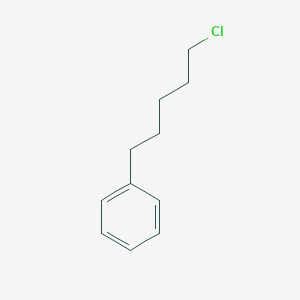
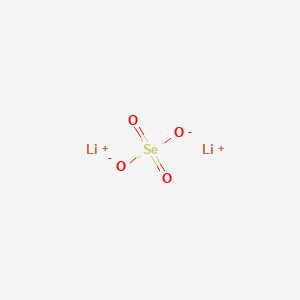
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
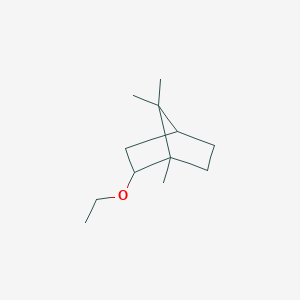
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
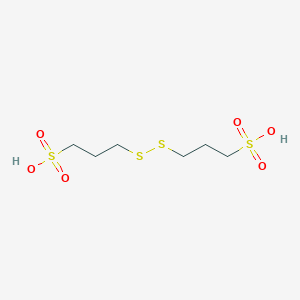
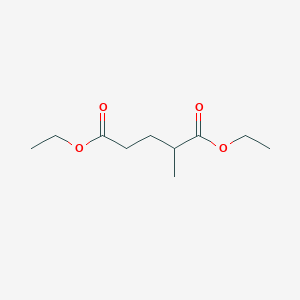
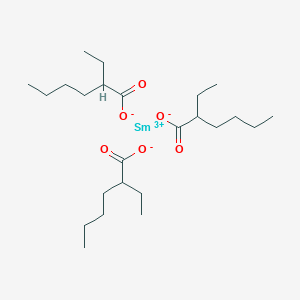
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
